Ethyl 3-aminopyridine-2-sulfonate
Description
Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Systems
Pyridine, a nitrogen-containing heterocycle, is a fundamental building block in a multitude of chemical and biological systems. rsc.orgrsc.orgnih.gov Its presence is notable in various natural products, including alkaloids, vitamins like niacin and pyridoxine, and coenzymes. nih.govdovepress.com The pyridine nucleus is a key component in over 7,000 existing drug molecules, highlighting its importance in medicinal chemistry. rsc.org This prevalence is attributed to its characteristic properties such as basicity, polarity, ability to form hydrogen bonds, and its capacity to act as a bioisostere for other functional groups. rsc.orgresearchgate.net These features often lead to improved water solubility and bioavailability of pharmaceutical compounds. nih.govresearchgate.net Consequently, pyridine scaffolds are extensively utilized in drug design and the development of new therapeutic agents. rsc.orgdovepress.com
Role of Sulfonate Esters as Functional Groups in Organic Synthesis
Sulfonate esters, with the general formula R-SO₂-OR', are derivatives of sulfonic acids. wikipedia.orgperiodicchemistry.com They are recognized as excellent leaving groups in nucleophilic substitution and elimination reactions, a property attributed to the stability of the resulting sulfonate anion. wikipedia.orgeurjchem.com This makes them valuable intermediates in organic synthesis, facilitating the conversion of alcohols, which are poor leaving groups, into more reactive species. periodicchemistry.comlibretexts.org Commonly used sulfonate esters in organic chemistry include tosylates, mesylates, and triflates. periodicchemistry.com The sulfonate ester moiety can act as an electrophilic partner in various synthetic transformations and is implicated in a wide range of reactions, including substitution, elimination, reduction, and transition-metal-catalyzed reactions. eurjchem.com
Contextualization of Ethyl 3-aminopyridine-2-sulfonate within Heterocyclic Chemistry
This compound integrates the structural features of both a pyridine ring and a sulfonate ester. The pyridine core provides a platform for diverse chemical modifications and potential biological interactions, while the ethyl sulfonate group at the 2-position introduces a reactive site for further synthetic transformations. The amino group at the 3-position can also be functionalized, adding another layer of complexity and potential for creating a wide array of derivatives. This combination of functionalities positions this compound as a potentially valuable intermediate in the synthesis of more complex heterocyclic systems.
Current Research Trajectories and Underexplored Aspects of Aminopyridine Sulfonates
Current research on aminopyridines has explored their potential as potassium channel blockers for the symptomatic treatment of conditions like multiple sclerosis. nih.gov Studies on aminopyridine derivatives often focus on their charge-transfer complexes and spectroscopic properties. nih.govresearchgate.net While the synthesis of various aminopyridine derivatives is well-documented, the specific class of aminopyridine sulfonates, particularly this compound, remains a relatively underexplored area. Further investigation into the synthesis, reactivity, and potential applications of these compounds could lead to the discovery of novel materials and therapeutic agents. The development of efficient synthetic routes and a deeper understanding of their chemical behavior are key areas for future research. eurjchem.comrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-aminopyridine-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-2-12-13(10,11)7-6(8)4-3-5-9-7/h3-5H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBGFLXBSQPOSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C1=C(C=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 Aminopyridine 2 Sulfonate and Analogous Structures
Approaches to 3-Aminopyridine (B143674) Core Elaboration
Regioselective Amination of Pyridine (B92270) Derivatives
The direct introduction of an amino group onto a pyridine ring can be a challenging yet effective method. Regioselectivity, the control of the position of the incoming amino group, is a key consideration in these reactions.
One notable method involves the amination of 3,5-disubstituted pyridine N-oxides. A process has been developed that utilizes saccharin (B28170) as an ammonium (B1175870) surrogate, leading to high regioselectivity. nih.gov This method achieves high conversion rates under mild conditions and allows for a one-pot synthesis of substituted aminopyridines through in-situ deprotection. nih.gov
Another approach is the Chichibabin amination, which has been successfully applied to the C2 amination of pyridine with primary alkyl amines using sodium hydride (NaH) in the presence of lithium iodide (LiI) in THF. orgsyn.org While this specific protocol is effective for the 2-position, it highlights the ongoing research into direct C-H amination of pyridines.
The nitration of pyridine followed by reduction is a classic route. Pyridine can be nitrated with dinitrogen pentoxide in an organic solvent, and the resulting slurry is treated with an aqueous solution of sodium bisulfite to yield 3-nitropyridine. ntnu.no Subsequent reduction of the nitro group furnishes 3-aminopyridine.
Ring-Forming Reactions Incorporating Amino Functionality
An alternative to functionalizing a pre-existing pyridine ring is to construct the ring itself with the amino group already in place. This approach can offer advantages in terms of regiochemical control. While specific examples leading directly to the ethyl 3-aminopyridine-2-sulfonate core from acyclic precursors are not extensively detailed in the provided search results, this remains a fundamental strategy in heterocyclic chemistry.
Functionalization of Existing Aminopyridine Systems
Starting with a commercially available or readily synthesized aminopyridine, further functionalization can be carried out to introduce the desired substituents. For instance, 3-aminopyridine can be the starting point for various transformations. researchgate.netwikipedia.org
A common strategy involves the protection of the amino group, followed by functionalization of the pyridine ring, and subsequent deprotection. For example, 3-aminopyridine can be protected with a Boc group to form N-Boc-3-aminopyridine. This protected intermediate can then undergo directed ortho-metalation at the 4-position, allowing for the introduction of various electrophiles, such as halogens. nih.gov
Furthermore, existing aminopyridines can be modified through reactions like nitration. For example, N,N'-di-(3-pyridyl)-urea, prepared from 3-aminopyridine, can be nitrated to introduce a nitro group at the 2-position. google.com Subsequent hydrolysis yields 2-nitro-3-aminopyridine. google.com This demonstrates how the amino group can direct the position of incoming substituents.
Strategies for Sulfonate Ester Formation
The formation of the sulfonate ester is the second key transformation in the synthesis of the target molecule. This can be achieved primarily through two main pathways: the esterification of a sulfonic acid or the reaction of a sulfonyl chloride with an alcohol.
Esterification of Sulfonic Acids with Ethanol (B145695)
The direct esterification of sulfonic acids with alcohols, such as ethanol, is a potential route to sulfonate esters. rsc.org However, this reaction can be an equilibrium process, and driving it to completion can require specific conditions. enovatia.com Studies have shown that for the reaction between methanesulfonic acid and ethanol at 70°C, low but appreciable conversions to the corresponding sulfonate ester can be expected within 24 hours. enovatia.com The reaction rates are significantly influenced by the concentrations of the sulfonate anion and the protonated alcohol. enovatia.com
Theoretical studies, such as DFT (Density Functional Theory) calculations on the esterification of benzenesulfonic acid with methanol, have explored various mechanistic pathways. rsc.orgrsc.org These studies suggest that both S_N1 (via a sulfonylium cation intermediate) and S_N2 (involving a protonated alcohol as the alkylating agent) mechanisms are plausible, with the S_N1 pathway having a lower activation barrier. rsc.org The use of solid acid catalysts, such as sulfonic acid-functionalized materials, has also been investigated to facilitate esterification reactions. researchgate.net
Reactions Involving Sulfonyl Chlorides
A more common and generally more efficient method for preparing sulfonate esters is the reaction of a sulfonyl chloride with an alcohol in the presence of a base. eurjchem.comperiodicchemistry.com This method is widely applicable and can be used to synthesize a variety of sulfonate esters, including tosylates, mesylates, and triflates. periodicchemistry.com The base is used to neutralize the hydrochloric acid that is formed during the reaction.
Several catalysts and reaction conditions have been developed to optimize this transformation. For example, indium has been shown to be a facile and efficient catalyst for the sulfonylation of alcohols with sulfonyl chlorides. organic-chemistry.org Other methods utilize cupric oxide as a catalyst for the synthesis of sulfonic esters from alcohols and sulfonyl chlorides with excellent yields. researchgate.net Visible-light-induced methods have also emerged, offering a one-pot synthesis of aryl sulfonic esters from arylazo sulfones, a sulfur dioxide surrogate, and alcohols in the presence of a copper catalyst. nih.gov
The synthesis of the required sulfonyl chloride can be achieved from the corresponding sulfonic acid or its salt. For instance, a method for the synthesis of sulfonyl chlorides from sulfonate salts under mild conditions has been described. researchgate.net
Interactive Data Tables
Table 1: Comparison of Methods for 3-Aminopyridine Synthesis
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Regioselective Amination | 3,5-disubstituted pyridine N-oxide | Saccharin | High regioselectivity, mild conditions, one-pot process nih.gov | Limited to specific substituted pyridines |
| Hofmann Rearrangement | Nicotinamide | Sodium hypobromite | Readily available starting material wikipedia.org | Use of bromine |
| Nitration and Reduction | Pyridine | Dinitrogen pentoxide, sodium bisulfite, reducing agent | Access to 3-substituted isomer ntnu.no | Harsh nitrating conditions may be required |
| Functionalization | 3-Aminopyridine | Protecting groups, organometallics, electrophiles | Versatile for introducing various substituents nih.gov | Multi-step process |
Table 2: Overview of Sulfonate Ester Formation Methods
| Method | Reactants | Catalyst/Reagents | Key Features |
|---|---|---|---|
| Esterification of Sulfonic Acid | Sulfonic acid, Ethanol | None or Acid catalyst | Equilibrium reaction, may require forcing conditions enovatia.com |
| Reaction with Sulfonyl Chloride | Sulfonyl chloride, Ethanol | Base (e.g., pyridine, triethylamine) | Widely used, generally high yielding eurjchem.comperiodicchemistry.com |
| Indium-catalyzed Sulfonylation | Sulfonyl chloride, Ethanol | Indium | Facile and efficient organic-chemistry.org |
| Copper-catalyzed Synthesis | Arylazo sulfones, DABSO, Ethanol | CuI, HCl | Visible-light induced, one-pot reaction nih.gov |
Electrochemical Synthesis Routes for Sulfonate Esters
Electrochemical methods provide a sustainable and efficient alternative for constructing sulfonate esters, often avoiding the need for harsh chemical oxidants. acs.org These techniques rely on anodic oxidation to generate reactive intermediates that lead to the desired products.
A prominent strategy involves the electrochemical anodic oxidation of inorganic sulfites, such as sodium bisulfite (NaHSO₃), in the presence of an alcohol. rsc.orgnih.gov This process generates alkoxysulfonyl radical species, which can then undergo difunctionalization reactions with alkenes to yield a variety of sulfonate esters. rsc.orgnih.gov This transformation is noted for its excellent chemoselectivity and tolerance of a wide range of functional groups. rsc.org
Another electrochemical route starts from sulfonyl hydrazides. When reactions with sulfonyl hydrazides are conducted in alkyl alcohol solvents under a constant current, alkyl sulfonic esters are obtained exclusively. rsc.org Mechanistic studies suggest the formation of sulfonyl radicals through electrochemical oxidation, which then react with alkoxy radicals to form the ester. rsc.org Similarly, the electrochemical oxidative alkoxysulfonylation of alkenes can be accomplished using sulfonyl hydrazines and alcohols, providing an easy route to β-alkoxy sulfones. researchgate.net
The direct electrochemical coupling of phenols with sodium arenesulfinates presents a practical and sustainable method for synthesizing arylsulfonate esters under mild, oxidant-free conditions. acs.org This O–S cross-coupling has been shown to be scalable without a loss of efficiency. acs.org Other approaches include the nickel-catalyzed electrochemical oxidative esterification of thiols with alcohols and the alkoxysulfonylation of styrene (B11656) derivatives using sodium sulfinates as the sulfonyl source. acs.orgnih.gov
| Electrochemical Method | Starting Materials | Key Intermediate | Products | Reference |
|---|---|---|---|---|
| Anodic Oxidation | Inorganic Sulfites (e.g., NaHSO₃), Alcohols, Alkenes | Alkoxysulfonyl Radical | Sulfonate Esters | rsc.orgnih.gov |
| Constant Current Electrolysis | Sulfonyl Hydrazides, Alcohols | Sulfonyl Radical, Alkoxy Radical | Alkyl Sulfonic Esters | rsc.org |
| Oxidative Alkoxysulfonylation | Alkenes, Sulfonyl Hydrazines, Alcohols | Not Specified | β-Alkoxy Sulfones | researchgate.net |
| Electro-oxidative O-S Coupling | Phenols, Sodium Arenesulfinates | Not Specified | Arylsulfonate Esters | acs.org |
| Ni-Catalyzed Oxidative Esterification | Thiols, Alcohols | Not Specified | Sulfinate Esters | nih.gov |
Direct Alkoxysulfonylation Methods
Direct alkoxysulfonylation methods offer an efficient pathway to sulfonate esters by directly forming the C-O-S bond, often through C-H functionalization, thus avoiding pre-functionalization steps.
An operationally simple and scalable approach involves the use of dimethyl sulfate (B86663) (DMS) or diethyl sulfate (DES) as alkoxysulfonylation reagents for the direct synthesis of aryl and heteroaryl sulfonic esters. researchgate.net This protocol is advantageous as it does not require solvents, expensive catalysts, or other additives and tolerates a wide range of substrates. researchgate.net Another direct method utilizes copper sulfate as an environmentally benign sulfonation reagent, aided by isocyanide, to achieve C-H functionalization of various heterocycles, affording the corresponding sulfonic esters. researchgate.net
While not a direct alkoxysulfonylation, the principles of direct C-H activation are relevant. For example, rhodium-catalyzed intermolecular C-H silylation of arenes demonstrates the potential for transition metals to activate otherwise unreactive C-H bonds for functionalization. rsc.org Such strategies could potentially be adapted for direct sulfonylation. Electrochemical methods, as discussed previously, can also be considered direct, as they often proceed without pre-functionalized starting materials, such as in the electrochemical oxidative alkoxysulfonylation of alkenes. acs.orgresearchgate.net
Convergent and Divergent Synthetic Pathways for this compound
The synthesis of a multifunctional molecule like this compound can be approached through either convergent or divergent strategies, each with distinct advantages.
A convergent synthesis would involve the independent synthesis of two or more key fragments of the molecule, which are then coupled in the final stages. For this compound, a plausible convergent approach would involve:
Preparation of a 3-aminopyridine fragment with a reactive handle at the 2-position , such as a halogen (e.g., 2-bromo-3-aminopyridine) or a boronic acid derivative.
Preparation of a suitable ethyl sulfonate precursor , such as sodium ethyl sulfinate.
A final cross-coupling step to join the two fragments. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose, for instance, coupling a pyridine sulfinate with a bromopyridine. researchgate.netsemanticscholar.org This approach allows for the efficient and modular assembly of the final product from complex, pre-synthesized intermediates.
A divergent synthesis , in contrast, would begin with a common pyridine-based intermediate that is sequentially functionalized. This strategy is highly effective for producing a library of related analogs from a single starting material. For the target molecule, a divergent pathway could start with:
A substituted pyridine , such as 3-aminopyridine.
Direct C-H functionalization at the 2-position . This is a significant challenge due to the electronic nature of the pyridine ring but can be achieved using advanced catalytic methods. rsc.org Transition metal-catalyzed C-H sulfonylation, for example, could directly install the sulfonate group onto the pre-formed aminopyridine core. rsc.orgresearchgate.net
Alternatively, the synthesis could begin with a 2-functionalized pyridine, followed by the introduction of the amino group at the 3-position.
Catalytic Systems and Methodological Innovations in Synthesis
Catalysis is central to the modern synthesis of complex heterocyclic molecules, offering enhanced efficiency, selectivity, and sustainability. chemscene.com The synthesis of this compound benefits from innovations in transition metal catalysis, organocatalysis, and green chemistry.
Transition Metal-Mediated Transformations
Transition metals are powerful catalysts for forming the carbon-sulfur and carbon-nitrogen bonds necessary for constructing functionalized pyridines. rsc.org These catalysts enable reactions that are otherwise difficult, such as the direct functionalization of unreactive C-H bonds. nih.govacs.org
Palladium catalysts are widely used for cross-coupling reactions. The coupling of pyridine sulfinates with aryl or heteroaryl halides is a robust method for creating the C-SO₂R bond found in pyridine sulfonates. researchgate.netsemanticscholar.org These reactions often employ phosphine (B1218219) ligands to facilitate the catalytic cycle. semanticscholar.org Ruthenium has also been shown to catalyze the remote C-H sulfonation of arenes, which could be a valuable strategy for functionalizing the pyridine ring at a position that is not electronically favored. nih.govacs.org Other metals like iridium have been used for C-H sulfonamidation, and various transition metals are effective in chelation-assisted sulfonylation reactions. researchgate.netresearchgate.net
| Metal Catalyst | Reaction Type | Application in Pyridine Sulfonate Synthesis | Reference |
|---|---|---|---|
| Palladium (Pd) | Cross-Coupling | Coupling of pyridine sulfinates with (hetero)aryl halides to form C-S bonds. | researchgate.netsemanticscholar.org |
| Ruthenium (Ru) | Remote C-H Functionalization | Potential for meta-selective C-H sulfonation of substituted pyridines. | nih.govacs.org |
| Iridium (Ir) | C-H Amidation/Sulfonamidation | Regioselective C-N cross-coupling with sulfonyl azides. | researchgate.net |
| Copper (Cu) | C-H Alkenylation/Sulfonylation | Used in nanoparticles for alkenylation and with isocyanides for sulfonylation. | researchgate.netmdpi.com |
| Nickel (Ni) | Reductive Coupling/Alkenylation | Coupling of bromopyridines with alkyl bromides; C2-alkenylation of azoles. | mdpi.comorganic-chemistry.org |
Organocatalysis and Brønsted Acid Catalysis in Heterocyclic Synthesis
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for synthesizing heterocyclic compounds. ucsb.edu Brønsted acids, a key class of organocatalysts, are particularly effective in activating substrates for various transformations. acs.orgnih.gov
A notable innovation is the photochemical organocatalytic functionalization of pyridines. acs.orgnih.gov In this method, a dithiophosphoric acid serves multiple catalytic roles: as a Brønsted acid to protonate the pyridine, as a single-electron transfer (SET) reductant, and as a hydrogen atom abstractor. nih.govunibo.it This process generates pyridinyl radicals that can couple with other radicals with high regioselectivity, offering a novel way to functionalize the pyridine ring. nih.govunibo.it
Chiral phosphoric acids, a type of Brønsted acid, have been successfully used in asymmetric multicomponent reactions to produce enantioenriched nitrogenous heterocycles like dihydropyridines and piperidines. acs.orgnih.gov These reactions often proceed with high atom economy and structural diversity. acs.org Cooperative catalysis, combining N-heterocyclic carbenes (NHCs) with Brønsted acids, has also been developed for the asymmetric synthesis of nitrogen-containing heterocycles. nih.gov These methods are crucial for building the core pyridine structure with precise control over its substituents.
Green Chemistry Principles in Sulfonate Ester and Pyridine Synthesis
The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, using safer chemicals, and improving energy efficiency. skpharmteco.com These principles are increasingly being applied to the synthesis of pyridines and sulfonate esters.
Key green strategies for pyridine synthesis include the use of multicomponent, one-pot reactions, which increase efficiency and reduce waste by combining several steps without isolating intermediates. researchgate.netnih.gov The use of environmentally friendly solvents like water or ethanol, or even solvent-free conditions, is a major focus. researchgate.netnih.gov For example, a one-pot, four-component reaction to synthesize pyridine derivatives has been demonstrated under microwave irradiation in ethanol, offering high yields and short reaction times. nih.gov
The synthesis of pyridines from renewable feedstocks, such as the thermo-catalytic conversion of glycerol (B35011) with ammonia (B1221849) over zeolite catalysts, represents a significant step towards sustainability. rsc.orgresearchgate.net For sulfonate ester synthesis, green approaches include using aqueous bases and environmentally friendly solvents, which can provide good to excellent yields. eurjchem.com Electrochemical methods also align with green chemistry principles by often eliminating the need for chemical oxidants and operating under mild conditions. acs.orgacs.org
Mechanistic Insights and Reactivity Profiling of Ethyl 3 Aminopyridine 2 Sulfonate
Reactions Involving the Sulfonate Ester Moiety
The ethyl sulfonate group attached to the C-2 position of the pyridine (B92270) ring is a versatile functional group. Its reactivity is dominated by its excellent leaving group ability, which is comparable to that of halides. periodicchemistry.com This characteristic enables a variety of transformations, including nucleophilic substitutions, eliminations, reductions, and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Displacement Pathways
Pyridines possessing a leaving group at the 2- or 4-position are susceptible to nucleophilic aromatic substitution (SNAr). quimicaorganica.orgstackexchange.com The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electrophilic carbon atom at the C-2 position, forming a high-energy, anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by delocalization onto the electronegative nitrogen atom of the pyridine ring. stackexchange.com Subsequent elimination of the ethyl sulfonate anion restores the aromaticity of the ring, yielding the substituted product.
The rate of this reaction is influenced by the strength of the nucleophile and the stability of the leaving group. Common nucleophiles such as alkoxides, amines, and thiols are expected to displace the ethyl sulfonate group. Theoretical studies on related systems, such as the reaction of pyridine with acyl chlorides, support a mechanism where the pyridine acts as a neutral nucleophile, attacking the unsaturated carbon center. nih.gov
Elimination Reactions
While nucleophilic substitution is a major pathway, elimination reactions can also occur, particularly under basic conditions. masterorganicchemistry.com In the context of Ethyl 3-aminopyridine-2-sulfonate, a strong, non-nucleophilic base could potentially abstract a proton from the ethyl group, leading to an E2 elimination. However, this is generally less common for aryl sulfonates compared to alkyl sulfonates. A more plausible elimination pathway involves pyrolysis, where thermal decomposition can lead to the formation of volatile elimination products. For instance, the pyrolysis of menthyl N-acetylsulfanilate has been studied to determine whether the decomposition follows an E1 or E2 mechanism by analyzing the product distribution. acs.org
Reductive Transformations
The sulfonate ester group can be removed through reductive cleavage. Various reducing agents can cleave the C–O or S–O bonds of sulfonate esters. nih.govcmu.edu While many sulfonate esters are stable to mild reducing agents like sodium borohydride, more potent conditions can effect their removal. nih.gov For example, certain reductively-labile sulfonate esters have been designed to be cleaved under the mild reducing conditions found in living cells, such as in the presence of glutathione. nih.govrsc.org Specific sulfonate esters, like the 2,2,2-trichloroethyl (TCE) esters, have been shown to be uniquely susceptible to cleavage by reduction with iron or zinc. nih.gov Light-induced, iron-catalyzed cleavage of the S–O bond in aryl sulfonate esters has also been reported as a method to generate sulfonyl radicals for further reactions. dntb.gov.ua
Transition-Metal-Catalyzed Coupling Reactions Utilizing Sulfonate as Leaving Group
The ability of sulfonate groups to act as effective leaving groups, similar to halides, makes them excellent substrates for transition-metal-catalyzed cross-coupling reactions. This has become a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Pyridine sulfinates, which are closely related to sulfonates, have been demonstrated to be highly effective nucleophilic partners in palladium-catalyzed Suzuki-Miyaura type cross-coupling reactions with aryl and heteroaryl halides. nih.govrsc.orgacs.orgsigmaaldrich.com These reactions often show broad scope and utility, even for challenging 2-substituted pyridine substrates. rsc.orgsigmaaldrich.com It is anticipated that this compound would similarly participate in a range of palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations, where the ethyl sulfonate moiety is displaced by various organometallic reagents or amines.
Chemical Transformations of the 3-Aminopyridine (B143674) Subunit
The 3-aminopyridine portion of the molecule offers a second site for chemical modification, primarily centered on the reactivity of the exocyclic amino group.
Derivatization of the Amino Group
The amino group at the C-3 position is a nucleophilic center that can readily undergo a variety of derivatization reactions. These transformations are crucial for synthesizing more complex molecules and for modulating the compound's properties.
Acylation: The amino group can be acylated using acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. These reactions form amide linkages. While direct Friedel-Crafts acylation of the pyridine ring is difficult due to its electron-deficient nature, acylation on the nitrogen atom is a common transformation. youtube.com Enzymatic methods, for instance using lipase, have also been employed for the regioselective acylation of amino groups on heterocyclic systems. nih.gov Reagents like 3-Aminopyridyl-N-hydroxysuccinimidyl Carbamate (APDS) are specifically designed to derivatize primary and secondary amines for analytical purposes. fujifilm.com
Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, controlling the extent of alkylation to prevent the formation of di- and tri-alkylated products can be challenging. masterorganicchemistry.com Alternative methods like hydrogen-borrowing catalysis with iridium complexes or chelation-based strategies using reagents like 9-BBN have been developed for more selective mono-N-alkylation. organic-chemistry.orgnih.gov Heterogeneous catalysts have also been developed for the N-alkylation of aminopyridines. google.com
Reductive Amination: A highly effective method for N-alkylation is reductive amination. masterorganicchemistry.com This process involves the initial reaction of the amino group with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. nih.govharvard.edu Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl compound. masterorganicchemistry.comharvard.edu This method offers high yields and functional group tolerance, avoiding the overalkylation problems associated with direct alkylation. masterorganicchemistry.comnih.gov
Interactive Data Tables
Table 1: Representative Transition-Metal-Catalyzed Cross-Coupling Reactions of Aryl/Heteroaryl Sulfinates (Analogs to Sulfonates)
This table illustrates typical palladium-catalyzed cross-coupling reactions where a sulfinate group acts as a nucleophilic partner, a reactivity pattern analogous to what would be expected for this compound as a leaving group. nih.govtcichemicals.com
| Catalyst/Ligand | Coupling Partner (Electrophile) | Product Type | Typical Yield (%) |
| Pd(OAc)₂ / PCy₃ | 4-Bromotoluene | Biaryl | High |
| Pd(OAc)₂ / P(t-Bu)₃ | Aryl Chloride | Biaryl | Good to Excellent |
| Pd₂(dba)₃ / Xantphos | Heteroaryl Bromide | Heterobiaryl | High |
| Pd(OAc)₂ / SPhos | 2-Chloropyridine | 2,2'-Bipyridine Derivative | Moderate to High |
Table 2: Representative Reductive Amination Reactions of 3-Aminopyridine Derivatives
This table shows examples of N-alkylation of 3-aminopyridine derivatives via reductive amination with various carbonyl compounds, demonstrating a key derivatization pathway for the amino group. nih.govharvard.edu
| Carbonyl Compound | Reducing Agent | Product | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | N-Benzyl-3-amino-4-chloropyridine | 83 |
| Pivaldehyde | NaBH(OAc)₃ | N-Neopentyl-3-amino-4-chloropyridine | 85 |
| Cyclohexanone | NaBH(OAc)₃ | N-Cyclohexyl-3-amino-4-chloropyridine | 75 |
| Isobutyraldehyde | NaBH(OAc)₃ | N-Isobutyl-3-amino-4-chloropyridine | 70 |
Electrophilic and Nucleophilic Substitution on the Pyridine Ring System
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic character makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Conversely, electrophilic substitution on the pyridine ring is generally more challenging than on benzene (B151609) and typically requires harsh reaction conditions.
The substituents on the this compound ring, namely the amino and ethyl sulfonate groups, further modulate this reactivity. The amino group at the 3-position is an activating group and directs electrophiles to the 2-, 4-, and 6-positions. However, the bulky and strongly electron-withdrawing ethyl sulfonate group at the 2-position significantly influences the regioselectivity of these reactions.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a key reaction. The electron-deficient nature of the pyridine nucleus makes it a good substrate for this type of transformation. nih.gov The reaction of pyridine with sodium amide, known as the Chichibabin reaction, is a classic example of nucleophilic amination, yielding 2-aminopyridine. wikipedia.org While direct nucleophilic substitution on the unsubstituted pyridine ring primarily occurs at the 2-position, the presence of activating and deactivating groups on the this compound ring system will dictate the site of attack. The ethyl sulfonate group at the 2-position, being a strong electron-withdrawing group, will further activate the ring towards nucleophilic attack, particularly at the 4- and 6-positions.
Studies on related 3-halo-4-aminopyridines have shown that they can undergo intramolecular nucleophilic aromatic substitution, leading to rearrangement products. nih.govacs.orgacs.org This suggests that the amino group in this compound could potentially participate in similar intramolecular processes.
| Reaction Type | Reagent | Expected Major Product(s) | Governing Factors |
| Nucleophilic Amination | Sodium Amide (NaNH2) | 4-amino or 6-amino substituted product | Electronic effect of the sulfonate group, steric hindrance. |
| Halogenation (Nucleophilic) | PCl5/POCl3 | Chloro-substituted pyridine | Activation by the sulfonate group. |
Electrophilic Aromatic Substitution:
Electrophilic substitution on the pyridine ring is less common due to the deactivating effect of the nitrogen atom. However, the presence of the activating amino group at the 3-position in this compound can facilitate such reactions. Electrophilic attack would be directed to the positions ortho and para to the amino group, namely the 2-, 4-, and 6-positions. The bulky ethyl sulfonate group at the 2-position would likely sterically hinder attack at this position, favoring substitution at the 4- and 6-positions.
Reactions at the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles.
N-Alkylation:
The pyridine nitrogen can be readily alkylated using alkyl halides. masterorganicchemistry.comgoogle.com This reaction proceeds via a standard SN2 mechanism where the nitrogen atom acts as the nucleophile. chemguide.co.ukyoutube.com The resulting N-alkylpyridinium salts are often stable and isolable. In the case of this compound, N-alkylation would lead to the corresponding pyridinium (B92312) salt. The reaction rate and yield can be influenced by the nature of the alkylating agent and the reaction conditions. google.com
N-Oxidation:
The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids. nih.govresearchgate.net This transformation is significant as it can alter the reactivity of the pyridine ring. The N-oxide group is electron-donating by resonance and can activate the 2- and 4-positions for both electrophilic and nucleophilic attack. The synthesis of 2-aminopyridines from pyridine N-oxides is a well-established method. nih.govresearchgate.net
Intramolecular Cyclizations and Rearrangements
The presence of both a nucleophilic amino group and an electrophilic sulfonate group in close proximity within the this compound molecule creates the potential for intramolecular cyclization reactions. Depending on the reaction conditions, the amino group could potentially attack the sulfur atom of the sulfonate group, leading to the formation of a cyclic sulfonamide (a sultam). Studies on related aminopyridines have demonstrated their utility in synthesizing fused heterocyclic systems through intramolecular reactions. chemrxiv.org
Rearrangement reactions are also a possibility for substituted aminopyridines. For instance, the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been observed in related systems. acs.org The reaction of 3-halo-4-aminopyridines with acyl chlorides has been shown to proceed via a rearrangement to yield pyridin-4-yl α-substituted acetamides. nih.govacs.orgacs.org This highlights the potential for the amino group in this compound to participate in similar skeletal reorganizations under appropriate conditions. The Curtius rearrangement, which converts a carboxylic acid to an amine, is another example of a rearrangement that proceeds through a key isocyanate intermediate. libretexts.org
Elucidation of Reaction Mechanisms
Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction pathways and optimizing the synthesis of desired products. This involves a combination of kinetic studies, identification of intermediates, and computational analysis of transition states.
Investigation of Intermediates and Transition States
The identification of reaction intermediates and the characterization of transition states are fundamental to elucidating reaction mechanisms. Spectroscopic techniques such as NMR, IR, and mass spectrometry can be employed to detect and characterize transient intermediates.
In the context of pyridine chemistry, computational methods like Density Functional Theory (DFT) have become powerful tools for studying reaction mechanisms. acs.orgnih.gov These calculations can provide insights into the structures and energies of transition states, helping to rationalize the observed regioselectivity and stereoselectivity. For instance, in the phosphonation of pyridines, DFT calculations have been used to determine the transition state structures for nucleophilic attack at different positions of the pyridine ring, explaining the observed regioselectivity. acs.org Similarly, computational studies on the glycosylation reactions of pyridines have helped to understand the role of catalysts in stabilizing transition states. nih.gov
For reactions involving this compound, computational modeling could be used to predict the most likely reaction pathways and the structures of the corresponding transition states for electrophilic and nucleophilic attack, as well as for potential intramolecular cyclizations and rearrangements.
Influence of Solvent and Temperature on Reaction Pathways
The choice of solvent and the reaction temperature can have a profound impact on the outcome of a chemical reaction. Solvents can influence reaction rates and selectivity by solvating the reactants, intermediates, and transition states to different extents.
In reactions involving charged species, such as the formation of pyridinium salts or in nucleophilic aromatic substitution, polar solvents are generally preferred as they can stabilize the charged intermediates and transition states. The effect of solvent on the synthesis of tetrahydrodipyrazolo pyridine has been studied, showing that polar solvents like ethanol (B145695) can significantly increase the reaction yield. researchgate.net Similarly, studies on the reactions of aminopyridines have shown that the choice of solvent can influence the product distribution. researchgate.net
Temperature is another critical parameter that can affect both the rate and the selectivity of a reaction. Generally, increasing the temperature increases the reaction rate. However, in cases where multiple reaction pathways are possible, a change in temperature can alter the product ratio by favoring the pathway with the higher activation energy. The synthesis of tetrahydrodipyrazolo pyridine showed that an optimal temperature was necessary for maximizing the yield. researchgate.net For reactions of this compound, careful control of both solvent and temperature would be essential to achieve the desired transformation selectively.
Advanced Characterization Techniques for Structural and Purity Assessment
High-Resolution Spectroscopic Methodologies
High-resolution spectroscopy is indispensable for the unambiguous structural confirmation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques offer detailed insights into the electronic, vibrational, and nuclear environments within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. While standard 1D ¹H and ¹³C NMR provide fundamental information, multi-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the definitive assignment of all signals in a complex molecule like Ethyl 3-aminopyridine-2-sulfonate.
For this compound, ¹H NMR would be expected to show signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) and methyl protons of the ethyl group, and the protons of the amine group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern. ¹³C NMR would reveal distinct signals for each carbon atom, including those in the pyridine ring and the ethyl sulfonate moiety. While specific experimental data for this exact compound is not widely published, data from related compounds like 3-aminopyridine (B143674) and ethyl 3-((5-bromopyridin-2-yl)imino)butanoate can provide expected ranges for chemical shifts. researchgate.netchemicalbook.com For instance, the aromatic protons of 3-aminopyridine appear between 6.9 and 8.6 ppm. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures and standard chemical shift increments.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic CH (Pyridine Ring) | ~7.0 - 8.5 | m (multiplet) |
| NH₂ (Amine) | ~5.0 - 6.0 | s (singlet, broad) | |
| CH₂ (Ethyl) | ~4.0 - 4.5 | q (quartet) | |
| CH₃ (Ethyl) | ~1.2 - 1.5 | t (triplet) | |
| ¹³C | Aromatic C (Pyridine Ring) | ~115 - 150 | - |
| C-S (Pyridine Ring) | ~140 - 155 | - | |
| CH₂ (Ethyl) | ~60 - 70 | - | |
| CH₃ (Ethyl) | ~13 - 16 | - |
Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. researchgate.net For this compound, these techniques are crucial for confirming the presence of the amine (-NH₂), sulfonate (-SO₃-), and pyridine ring functionalities.
Key expected vibrational frequencies include:
N-H stretching from the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region. core.ac.uk
Aromatic C-H stretching from the pyridine ring, observed just above 3000 cm⁻¹.
Asymmetric and symmetric S=O stretching from the sulfonate group, which are strong bands typically found in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions, respectively. researchgate.net
Pyridine ring stretching vibrations, which occur in the 1400-1600 cm⁻¹ range. researchgate.net
C-N stretching of the aromatic amine, usually in the 1250-1350 cm⁻¹ region. core.ac.uk
Raman spectroscopy is particularly useful for observing the symmetric vibrations and the non-polar bonds, which may be weak in the IR spectrum. The combination of both techniques provides a more complete vibrational profile. thermofisher.com
Table 2: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on data from analogous compounds like pyridine-3-sulfonic acid and aminopyridines. researchgate.netcore.ac.uk
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Amine (-NH₂) | Asymmetric Stretching | ~3450 - 3550 | Medium |
| Symmetric Stretching | ~3300 - 3450 | Medium | |
| Pyridine Ring | Aromatic C-H Stretching | ~3000 - 3100 | Medium-Weak |
| Ethyl Group | Aliphatic C-H Stretching | ~2850 - 2980 | Medium-Strong |
| Pyridine Ring | C=C, C=N Stretching | ~1400 - 1600 | Strong |
| Sulfonate (-SO₃-) | Asymmetric S=O Stretching | ~1350 - 1400 | Strong |
| Symmetric S=O Stretching | ~1150 - 1200 | Strong |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. sigmaaldrich.com Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap analyzers are commonly used. For this compound (C₇H₁₀N₂O₃S), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the measured value with a high degree of confidence.
Tandem mass spectrometry (MS/MS) further elucidates the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. Based on studies of primary aromatic amines and aromatic sulfonamides, the fragmentation of [M+H]⁺ for this compound would likely proceed through several key pathways: hnxb.org.cnnih.gov
Loss of SO₂: A common fragmentation pathway for sulfonamides, involving rearrangement. nih.gov
Loss of an ethoxy radical (•OCH₂CH₃) or ethene (C₂H₄) from the ethyl sulfonate group.
Loss of ammonia (B1221849) (NH₃): A characteristic fragmentation for primary aromatic amines. hnxb.org.cn
Cleavage of the C-S bond: Separating the pyridine-amine moiety from the ethyl sulfonate group.
Table 3: Predicted HRMS Fragmentation of this compound [M+H]⁺ Based on established fragmentation patterns of related chemical classes. hnxb.org.cnnih.govsapub.org
| Parent Ion [M+H]⁺ (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |
|---|---|---|---|
| 203.0485 | SO₂ (63.9619) | 139.0866 | [C₇H₁₁N₂O]⁺ |
| C₂H₄ (28.0313) | 175.0172 | [C₅H₇N₂O₃S]⁺ | |
| NH₃ (17.0265) | 186.0220 | [C₇H₈NO₃S]⁺ | |
| •C₂H₅O (45.0340) | 158.0145 | [C₅H₅N₂O₂S]⁺ |
UV-Visible spectroscopy measures the electronic transitions within a molecule. The pyridine ring, being an aromatic system, is the primary chromophore in this compound. The presence of the amino group (an auxochrome) and the sulfonate group will influence the position and intensity of the absorption bands. Typically, substituted pyridines exhibit π → π* transitions. The absorption maxima (λ_max_) for this compound would likely be observed in the UV region, and the data can be used for quantitative analysis following the Beer-Lambert law. Spectroscopic studies of related molecules can provide a basis for expected absorption characteristics. nih.gov
Chromatographic Separation and Detection Methods
Chromatographic techniques are paramount for assessing the purity of a compound by separating it from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the definitive methods for determining the purity of non-volatile organic compounds. For a polar, ionizable compound like this compound, reversed-phase HPLC is a suitable approach.
A typical method would involve a C18 stationary phase and a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.nethelixchrom.com Adjusting the pH of the mobile phase is critical to ensure good peak shape and retention for the basic aminopyridine moiety. The use of an ion-pairing reagent like sodium octanesulfonate can also be employed to improve retention of the polar analyte. researchgate.net
Detection can be achieved using various methods:
UV-Vis Detector: Set at the λ_max_ of the compound, it provides excellent sensitivity for quantitative purity analysis.
Mass Spectrometry (LC-MS): Provides mass information for each separated peak, enabling the identification of impurities.
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These are universal detectors that can quantify non-chromophoric impurities.
UHPLC offers the advantage of faster analysis times and higher resolution compared to traditional HPLC, making it ideal for high-throughput screening and detailed impurity profiling.
Table 4: Illustrative HPLC Method for Purity Analysis of this compound This is a representative method based on the analysis of similar polar aromatic amines. researchgate.nethelixchrom.comhelixchrom.com
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at ~270 nm or MS (ESI+) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Components and Impurities
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC is primarily employed to detect and quantify volatile organic impurities that may be present from the synthesis process. These can include residual solvents, starting materials, or volatile byproducts.
The analysis of pyridine and its derivatives by GC is well-established. nih.govresearchgate.net For instance, a method for analyzing volatile impurities in pharmaceutical substances could involve a headspace GC (HS-GC) approach for highly volatile compounds or direct injection for less volatile impurities like pyridine itself. researchgate.net A typical GC method would utilize a capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase, which is suitable for the analysis of polar compounds. The selection of the stationary phase is critical to achieve good peak shape and resolution for aminopyridine compounds. helixchrom.com
Potential volatile impurities in the synthesis of this compound could include residual ethanol (B145695) from the esterification step or pyridine if it were used as a starting material or solvent. The detection of these impurities is often performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. For identification purposes, GC coupled with Mass Spectrometry (GC-MS) is the gold standard. nih.gov
Table 1: Hypothetical GC Parameters for Impurity Profiling of this compound
| Parameter | Value |
| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | 50 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260 °C |
This table presents a hypothetical set of parameters and would require optimization for specific applications.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both normal and reversed-phase high-performance liquid chromatography (HPLC) for the analysis and purification of a wide range of compounds, including polar and chiral molecules. wikipedia.orgteledynelabs.com SFC primarily uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent such as methanol, which makes it a "green" or more environmentally friendly technique. youtube.com
For a polar compound like this compound, SFC can offer several advantages over traditional LC methods, including faster analysis times and reduced solvent consumption. mdpi.com The technique is particularly well-suited for the separation of compounds that are not readily soluble in common HPLC solvents or are thermally labile. wikipedia.org The analysis of sulfonamides has been successfully demonstrated using packed-column SFC, highlighting its applicability to this class of compounds. nih.gov
Chiral SFC is also a powerful tool for the separation of enantiomers, which is a critical consideration in pharmaceutical development. If a chiral center were present in the molecule or introduced during synthesis, SFC with a suitable chiral stationary phase (CSP) would be the method of choice for enantiomeric purity assessment. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
The definitive determination of the three-dimensional atomic arrangement of a crystalline solid is achieved through single-crystal X-ray diffraction. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and conformation. For this compound, obtaining a crystal structure would confirm the connectivity of the ethyl sulfonate and amino groups on the pyridine ring.
While a specific crystal structure for this compound is not publicly available, the structures of numerous aminopyridine derivatives have been reported. researchgate.netresearchgate.netnih.gov These studies provide insights into the expected bond lengths and angles, as well as the potential for intermolecular interactions such as hydrogen bonding involving the amino group and the sulfonate oxygen atoms. Such interactions play a crucial role in the packing of molecules in the crystal lattice. nih.govnih.gov The synthesis and X-ray characterization of diaminopyrimidine sulfonate derivatives, for example, have elucidated the role of hydrogen bonding and other non-covalent interactions in stabilizing the crystal structure. nih.gov
Table 2: Expected Crystallographic Data Parameters for this compound (Hypothetical)
| Parameter | Expected Range/Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Unit Cell Dimensions | Dependent on packing, but typically in the range of a=5-15 Å, b=5-20 Å, c=10-25 Å |
| Key Bond Lengths | S-O: ~1.45 Å, S-C: ~1.77 Å, C-N (amino): ~1.38 Å |
| Hydrogen Bonding | Expected between N-H of the amino group and O=S of the sulfonate group |
This table is a hypothetical representation based on known structures of similar compounds.
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS/MS)
Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the comprehensive analysis of complex samples. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are particularly powerful for the trace-level detection and identification of impurities.
LC-MS/MS is highly suitable for the analysis of polar, non-volatile compounds like this compound and its potential non-volatile impurities. The development of a generic LC-MS method for aminopyridines as potential genotoxic impurities highlights the sensitivity and specificity of this technique. researchgate.net Such methods are crucial for ensuring that potentially harmful impurities are controlled at very low levels in pharmaceutical materials. The use of mixed-mode liquid chromatography coupled with mass spectrometry (MMLC-MS) has also been shown to be effective for the analysis of nitrogen-containing heterocycles in complex matrices. nih.gov
GC-MS/MS, while more suited for volatile compounds, can be used for the sensitive detection of specific volatile impurities that may not be adequately resolved or detected by single-quadrupole GC-MS. nih.gov The analysis of pyridine derivatives using GC-MS has been demonstrated, and tandem MS would provide an additional layer of selectivity and sensitivity. researchgate.net
The investigation of impurities during the synthesis of pharmaceutical compounds often relies heavily on these hyphenated techniques to identify and characterize unknown byproducts. For example, in the synthesis of other complex heterocyclic compounds, impurities arising from side reactions or degradation have been successfully identified using these methods. nih.gov
Computational Chemistry and Theoretical Modeling of Ethyl 3 Aminopyridine 2 Sulfonate
Electronic Structure and Molecular Conformation Studies
The electronic structure and preferred spatial arrangement of atoms in ethyl 3-aminopyridine-2-sulfonate are fundamental to its chemical behavior. Computational methods offer a powerful lens to examine these properties at the atomic level.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic ground state properties of molecules. For compounds analogous to this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or 6-31G(d,p), are utilized to optimize the molecular geometry and compute various electronic parameters. ijcce.ac.ir These calculations can reveal key details about bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule. researchgate.netnih.gov
Key ground state properties that can be determined using DFT include:
Optimized Geometry: The lowest energy arrangement of atoms.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO (ΔE) indicates the molecule's kinetic stability. ijcce.ac.ir
Molecular Electrostatic Potential (MEP): This mapping of electrostatic potential onto the electron density surface helps to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for intermolecular interactions. ijcce.ac.irresearchgate.net
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical potential, global hardness, and global softness can be calculated from the HOMO and LUMO energies, offering a quantitative measure of the molecule's reactivity. nih.gov For instance, a lower chemical potential suggests higher reactivity and lower stability. nih.gov
Table 1: Calculated Global Reactivity Descriptors for a Related Diaminopyrimidine Sulfonate Derivative (Compound A)
| Parameter | Value (eV) |
| Ionization Potential | 6.174 |
| Electron Affinity | 1.976 |
| Electronegativity | 4.075 |
| Chemical Potential (μ) | -4.075 |
| Global Hardness | High |
| Global Softness (σ) | 0.238 |
| Global Electrophilicity (ω) | 3.955 |
Data sourced from a study on a related diaminopyrimidine sulfonate derivative and may not be directly representative of this compound. nih.gov
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for electronic structure calculations. The Hartree-Fock (HF) method is a fundamental ab initio approach. nih.govresearchgate.net While computationally more demanding than DFT, these methods are invaluable for benchmarking results and for systems where electron correlation effects are particularly important. For related pyridine (B92270) derivatives, ab initio HF calculations have been used to determine optimized geometries and vibrational frequencies, showing good agreement with experimental data. nih.gov
Reaction Mechanism Prediction and Energy Barrier Calculations
Theoretical methods are pivotal in elucidating the pathways of chemical reactions. For a molecule like this compound, which can participate in various reactions, computational chemistry can be used to:
Identify Transition States: These are the high-energy structures that connect reactants and products.
Calculate Activation Energies: The energy barrier that must be overcome for a reaction to occur.
Map Reaction Coordinates: The lowest energy path from reactants to products.
For example, in the study of related heterocyclic systems, ab initio calculations have been used to determine the relative energies of different tautomeric forms and the transition states connecting them, providing insight into their reactivity. researchgate.net
Intermolecular Interactions and Crystal Packing Simulations
The way molecules of this compound interact with each other in the solid state determines its crystal structure and macroscopic properties. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netlookchem.com This method allows for the decomposition of the crystal packing into contributions from different types of contacts, such as hydrogen bonds (e.g., N-H···O) and other non-covalent interactions. nih.gov For related compounds, this analysis has revealed the dominant interactions responsible for the crystal packing. researchgate.net
Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.netconicet.gov.ar These models are essential in drug discovery and materials science for predicting the properties of new, unsynthesized compounds. researchgate.netmdpi.com
The development of a QSAR/QSPR model for this compound and its derivatives would involve:
Descriptor Calculation: Generating a set of numerical descriptors that encode the structural features of the molecules. These can range from simple 2D properties to complex 3D fields.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation relating the descriptors to the observed activity or property. researchgate.netnih.gov
Model Validation: Rigorously testing the predictive power of the model on an external set of compounds. nih.gov
For instance, QSAR models have been successfully developed for various classes of compounds to predict activities such as anticonvulsant effects. nih.gov
Applications in Organic Synthesis and Materials Science
Utility as a Synthon in Complex Molecule Synthesis
There is no available scientific literature that describes the use of Ethyl 3-aminopyridine-2-sulfonate as a synthon in the synthesis of complex molecules.
No studies have been identified that utilize this compound as a precursor for the construction of advanced heterocyclic systems. While the synthesis of fused heterocyclic systems from various aminopyridine derivatives is a known area of research, specific examples involving the title sulfonate are absent from the literature.
The role of this compound as a building block for ligands in catalysis is not documented. Research on ligands often involves aminopyridine scaffolds, but specific data on ligands derived from this sulfonate ester is not available.
Contributions to Methodological Organic Chemistry
There are no recorded contributions of this compound to new or existing methodologies in organic chemistry. Its potential reactivity and utility in the development of novel synthetic methods remain unexplored.
Exploratory Applications in Advanced Materials Science
The application of this compound in the field of advanced materials science has not been reported.
No literature suggests the incorporation of this compound as a monomer or functional component in the synthesis of polymers or framework materials.
There is no evidence to suggest that this compound has been investigated as a precursor for optoelectronic materials.
Q & A
Q. How can comparative studies with structurally analogous sulfonates enhance understanding of structure-activity relationships?
- Methodology : Synthesize analogs (e.g., methyl vs. ethyl sulfonate esters) and test their biological or chemical activity. Use multivariate analysis to identify substituent effects on reactivity or binding affinity. ’s synthesis protocols enable systematic analog generation .
Methodological Considerations
- Data Contradictions : Replicate experiments, cross-validate with orthogonal techniques (e.g., NMR + X-ray crystallography), and apply statistical tests (e.g., Student’s t-test) to assess significance .
- Error Analysis : Document instrument precision (e.g., NMR shimming, HPLC column variability) and environmental factors (humidity, temperature) per ’s guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
